6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Description
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine (CAS 1304559-05-4) is a pyrimidine derivative featuring a 2-chlorophenyl group at position 6 and a cyclopropyl substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and intermediates in drug synthesis . Its synthesis, physicochemical properties, and biological activity are influenced by the steric and electronic effects of the cyclopropyl and chlorophenyl groups.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJMXPVFVJVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 2,4-Dichloropyrimidine Followed by Suzuki Coupling
- Step 1: Amination of 2,4-dichloropyrimidine with cyclopropylamine to selectively substitute the 2-chloro group, generating 2-cyclopropylamino-4-chloropyrimidine.
- Step 2: Suzuki coupling of the 4-chloro position with 2-chlorophenylboronic acid to install the 6-(2-chlorophenyl) group.
- Outcome: This route reverses the order of substitution and coupling, which can be advantageous depending on reagent availability and reaction conditions.
This approach also relies on regioselective amination and cross-coupling chemistry to obtain the desired compound.
Detailed Reaction Conditions and Reagents
Representative Synthetic Scheme Summary
| Intermediate/Product | Description | Yield Range (%) |
|---|---|---|
| 2-Chloro-4-(2-chlorophenyl)pyrimidine | Suzuki coupling product | 40–75% |
| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | Final amination product | 30–50% (depending on conditions) |
Research Findings and Optimization Notes
- Regioselectivity: Suzuki coupling selectively occurs at the 4-chloro position of 2,4-dichloropyrimidine, sparing the 2-chloro substituent for subsequent amination.
- Amination Conditions: Amination with cyclopropylamine requires elevated temperatures (up to 140 °C) and bases such as DIPEA in solvents like n-butanol or THF for efficient substitution.
- Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures effectively purifies the final compound, with yields influenced by reaction scale and solvent choice.
- Alternative Routes: Direct amination followed by Suzuki coupling can be employed but may require additional optimization to control regioisomer formation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki Coupling then Amination | 2,4-Dichloropyrimidine + 2-chlorophenylboronic acid + cyclopropylamine | Suzuki coupling at 4-position, then amination at 2-position | High regioselectivity, well-established | Requires Pd catalyst, moderate yields |
| Amination then Suzuki Coupling | 2,4-Dichloropyrimidine + cyclopropylamine + 2-chlorophenylboronic acid | Amination at 2-position, then Suzuki coupling at 4-position | Alternative sequence for substrate availability | Possible regioisomer formation, needs optimization |
| Reductive Amination of Piperidine Derivatives | Piperidine derivatives + 4-chloroaniline + pyrimidine chlorides | Reductive amination, displacement with dichloropyrimidine, amination | Versatile for analogues, modular | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlor
Biological Activity
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN3
- Molecular Weight : 235.7 g/mol
- Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a chlorophenyl moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit various kinases, which play crucial roles in cellular signaling pathways. The compound's structural features allow it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.
Antimalarial Activity
Recent studies have highlighted the compound's efficacy against Plasmodium species, particularly in inhibiting Plasmepsin X (PMX), an essential aspartyl protease involved in the malaria lifecycle. The half-maximal inhibitory concentration (IC50) for PMX was reported to be significantly low, indicating potent activity:
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | PMX | 31 |
This inhibition disrupts the parasite's ability to invade erythrocytes and develop into functional liver merozoites, showcasing its potential as an antimalarial agent .
Anti-Cancer Potential
The compound has also been investigated for its anti-cancer properties. It demonstrates inhibitory effects on several cancer cell lines by targeting kinases involved in cell proliferation and survival pathways. For example, it has shown selectivity against certain human aspartyl proteases with varying IC50 values:
| Target Enzyme | IC50 (nM) |
|---|---|
| Cat D | 64 |
| Renin | 180 |
| BACE | 5000 |
These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment .
Case Studies
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant reductions in parasitemia levels compared to control groups. This underscores its potential for clinical applications in treating malaria.
- Safety Profiling : Early safety evaluations indicated a favorable profile with minimal off-target effects when tested against a panel of 44 antitargets, suggesting that the compound may have a good therapeutic window .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antiviral Properties : Some studies suggest that compounds similar to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine may inhibit viral replication mechanisms, making them candidates for antiviral drug development.
-
Neuropharmacology
- CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS). Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.
- Enzyme Inhibition : It has been noted that this compound can act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could lead to increased levels of specific neurotransmitters in the brain.
-
Agricultural Chemistry
- Pesticide Development : The unique structural features of this compound make it a candidate for developing new agrochemicals. Its effectiveness against certain pests has been a focus of research aimed at creating environmentally friendly pesticides.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines. | |
| Antiviral Properties | Inhibition of viral replication in vitro; potential for drug development. | |
| CNS Activity | Modulation of serotonin levels; implications for mood disorders. | |
| Enzyme Inhibition | Significant inhibition of monoamine oxidase, affecting neurotransmitter levels. | |
| Pesticide Efficacy | Effective against aphids; potential for use in organic farming. |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
| Compound Name | CAS Number | Substituents | Key Features |
|---|---|---|---|
| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | 1304559-05-4 | 2-cyclopropyl, 6-(2-Cl-Ph) | High lipophilicity due to cyclopropyl |
| 6-(2-Chlorophenyl)-2-methylpyrimidin-4-amine | 1249098-57-4 | 2-methyl, 6-(2-Cl-Ph) | Enhanced metabolic stability |
| 4-Chloro-6-methylpyrimidin-2-amine | 29509-92-0 | 4-Cl, 6-methyl | Intermediate for asthma/Crohn’s drugs |
| 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine | 951884-05-2 | 2-methylthio, 6-Cl | Potential thioether-mediated activity |
- Cyclopropyl vs.
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine, and how can experimental parameters be optimized?
The synthesis of pyrimidine derivatives like this compound typically involves coupling reactions between pyrimidine cores and substituted amines or ammonia. For example, chloroalkylpyrimidines can react with cyclopropylamine under controlled conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies, which systematically vary parameters (e.g., temperature, solvent, stoichiometry) to identify optimal conditions while minimizing trial-and-error approaches . Statistical tools like response surface methodology (RSM) are recommended for yield optimization .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining precise molecular geometry and intermolecular interactions, as demonstrated in studies of structurally similar pyrimidine derivatives (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) . Complementarily, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight, while FT-IR confirms functional groups like amine and C-Cl bonds .
Q. What safety precautions are required when handling this compound in the laboratory?
Based on analogous chlorinated pyrimidines, strict PPE (gloves, goggles, lab coat) and fume hood use are mandatory. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Specific hazards (e.g., inhalation risks) should be pre-assessed using Safety Data Sheets (SDS) for related compounds .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and reactivity prediction of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways and optimize conditions. For example, reaction path searches can identify energetically favorable routes for cyclopropane ring formation or regioselective chlorination . Computational docking studies may also guide functionalization for target-specific applications (e.g., kinase inhibitors) .
Q. What structural features influence the biological activity of this compound, and how can they be modified?
Crystallographic data show that substituents on the pyrimidine core (e.g., chlorophenyl, cyclopropyl) dictate conformational flexibility and intermolecular interactions. For instance, dihedral angles between the pyrimidine ring and aryl groups impact binding to biological targets like enzymes or receptors . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl) enhance stability, while cyclopropyl moieties may improve metabolic resistance .
Q. How can contradictions in reported synthetic yields or crystallographic data be resolved?
Discrepancies in yields often arise from unoptimized reaction conditions (e.g., solvent polarity, catalyst loading). Systematic DoE approaches, as outlined in CRDC subclass RDF2050112, can standardize protocols . For crystallographic inconsistencies, refining data collection parameters (e.g., temperature, resolution) and validating via Rietveld analysis are recommended .
Methodological Considerations
- Synthesis Optimization : Prioritize reaction fundamentals (kinetics, thermodynamics) and reactor design principles (e.g., continuous-flow systems for scalability) .
- Data Validation : Cross-reference computational predictions with experimental results (e.g., SCXRD vs. DFT-optimized geometries) to ensure accuracy .
- Biological Testing : Use in silico screening (e.g., molecular dynamics simulations) before in vitro assays to prioritize high-potential derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
